molecular formula C22H22O12 B13440844 Eriodictyol 7-O-methylglucuronide

Eriodictyol 7-O-methylglucuronide

Cat. No.: B13440844
M. Wt: 478.4 g/mol
InChI Key: OIGNHVRXJGPBJV-QBUJOIIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eriodictyol 7-O-methylglucuronide (CAS: 133360-42-6) is a flavonoid derivative characterized by a methylated glucuronic acid moiety attached to the 7-hydroxyl group of the eriodictyol aglycone. Its molecular formula is C₂₂H₂₂O₁₂, with a molecular weight of 478.406 g/mol .

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C22H22O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)32-9-5-12(25)16-13(26)7-14(33-15(16)6-9)8-2-3-10(23)11(24)4-8/h2-6,14,17-20,22-25,27-29H,7H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1

InChI Key

OIGNHVRXJGPBJV-QBUJOIIVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Eriodictyol 7-O-methylglucuronide can be synthesized through an enzyme-catalyzed reaction. The process involves extracting eriodictyol from plant materials and then reacting it with glucuronic acid and methanol. This reaction is facilitated by specific enzymes that catalyze the formation of the target compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial synthesis. For instance, Corynebacterium glutamicum can be engineered to produce eriodictyol from tyrosine. This method offers advantages such as independence from seasonal variations, high purity of the end product, and rapid production .

Chemical Reactions Analysis

Types of Reactions: Eriodictyol 7-O-methylglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in scientific research to explore new therapeutic applications.

Scientific Research Applications

Eriodictyol-7-O-methylglucuronide is a metabolite of eriodictyol, a flavonoid found in various plants . Research has explored eriodictyol-7-O-glucoside and eriodictyol-7-O-β-d-glucuronide (EDG) for their potential therapeutic applications .

Scientific Research Applications

  • Nrf2 Activation: Eriodictyol-7-O-glucoside can activate the Nrf2 signaling pathway, which is involved in cellular protection against oxidative stress. It stabilizes Nrf2 by delaying its degradation, leading to an accumulation of Nrf2 protein . Activation of the Nrf2 pathway may protect against cisplatin-induced toxicity .
  • Protection Against Cisplatin-Induced Toxicity: Eriodictyol-7-O-glucoside has shown a protective role against cisplatin-induced toxicity in human renal mesangial cells (HRMC). Co-treatment of HRMC cells with eriodictyol-7-O-glucoside improved cell survival under cisplatin exposure, suggesting that natural compounds targeting Nrf2 could help reduce the side effects of cisplatin in normal cells .
  • Anti-Allergic Effects: Eriodictyol-7-O-β-d-glucuronide (EDG) has demonstrated antiallergic effects. EDG can downregulate the protein and messenger RNA (mRNA) expression of FcεRI on the cell surface. It also inhibits the expression of protein tyrosine kinases (Syk and Lyn) and extracellular-regulated kinases (ERK) 1/2 . EDG suppresses the activation of basophils by inducing degranulation following exposure to CRA-1, with inhibitory activities related to the downregulation of PTK and MAPK signaling .
  • Potential Therapeutic Candidate for Allergic Disorders: Eriodictyol-7-O-β-d-glucuronide (EDG) and 5,7-dihydroxy-4-chromene (DC) are potential therapeutic candidates for protection against and treatment of allergic disorders .
  • Free Radical Scavenger: Eriodictyol-7-O-glucoside, a flavonoid isolated from Dracocephalum rupestre, is a potent free radical scavenger .

Data Table

CompoundSourceApplication
Eriodictyol-7-O-glucosideDracocephalum rupestreNrf2 activator, protection against cisplatin-induced toxicity, free radical scavenger
Eriodictyol-7-O-β-d-glucuronide (EDG)Chrysanthemum zawadskii var. latilobumAnti-allergic effects, downregulation of FcεRI expression, inhibition of protein tyrosine kinases and extracellular-regulated kinases, suppression of basophil activation

Case Studies

  • Neuroprotection in Stroke: In a controlled study involving rats subjected to cerebral ischemia, treatment with EDG showed neuroprotective effects.

Mechanism of Action

The mechanism of action of eriodictyol 7-O-methylglucuronide involves its ability to modulate various cellular and molecular pathways. It exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, and influencing signaling pathways involved in oxidative stress, inflammation, and cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Eriodictyol 7-O-methylglucuronide belongs to a class of flavonoid glucuronides, differing from related compounds in glycosylation patterns and substituents. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Difference
Eriodictyol 7-O-β-D-glucuronide C₂₁H₂₀O₁₂ 464.38 g/mol 125535-06-0 Glucuronide group without methylation
Eriodictyol 7-O-β-D-rutinoside C₂₇H₃₂O₁₅ 596.53 g/mol 13463-28-0 Rutinose (disaccharide) instead of glucuronide
Apigenin 7-O-methylglucuronide C₂₂H₂₀O₁₂ 476.39 g/mol Not specified Aglycone: apigenin (5,7,4'-triOH flavone)
Chrysoeriol 7-O-glucuronide esters Varies Varies Not specified Aglycone: chrysoeriol (luteolin 3'-methyl ether)

Key Observations :

  • Disaccharide derivatives (e.g., rutinosides) exhibit higher molecular weights and altered solubility profiles, which may reduce bioavailability compared to glucuronides .
Neuroprotective Effects
  • Eriodictyol 7-O-β-D-glucuronide demonstrated moderate neuroprotection in SH-SY5Y cells (62.24% cell viability at 10 μM) against H₂O₂-induced toxicity, comparable to its aglycone, eriodictyol (65.08%) .
Anti-Cancer Potentiation
  • Eriodictyol and its analogues (naringenin, hesperetin) significantly enhanced the anti-cancer effect of EGCG in myeloma cells .
Enzyme Inhibition
  • Isokaempferide 7-O-methylglucuronide was ineffective against CK2α and CK2α′ holoenzymes (IC₅₀ > 20 μM), contrasting with quercetin 3-O-glucoside (IC₅₀ = 3.7 μM) . This highlights how methylation can abolish inhibitory activity in certain contexts.
Osteoporosis Potential
Physicochemical and Pharmacokinetic Properties
Property This compound Eriodictyol 7-O-glucuronide Apigenin 7-O-methylglucuronide
Solubility Moderate (DMSO-soluble) High (aqueous-friendly) Moderate
Storage Conditions -20°C (powder), -80°C (solution) 2-8°C Not specified
Metabolic Stability Likely enhanced due to methylation Prone to deglucuronidation Unknown

Biological Activity

Eriodictyol 7-O-methylglucuronide (EDG) is a flavonoid glycoside derived from Eriodictyon californicum, commonly known as yerba santa. This compound has garnered attention in recent years due to its potential biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of EDG's biological activity, supported by various studies and data.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₁₉O₁₁
Molecular Weight 391.36 g/mol
Density 1.5 g/cm³
Melting Point 170-175 °C

Antioxidant Activity

EDG exhibits significant antioxidant properties. It acts as a potent free radical scavenger, which helps in mitigating oxidative stress. A study highlighted that EDG effectively inhibited lipid peroxidation and reduced intracellular reactive oxygen species (ROS) levels in HepG2 cells treated with free fatty acids (FFAs) . This property is crucial for protecting cells from oxidative damage associated with various diseases.

Neuroprotective Effects

One of the most promising aspects of EDG is its neuroprotective potential. Research indicates that EDG activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a critical role in cellular defense against oxidative stress. In a rat model of focal cerebral ischemia, administration of EDG significantly reduced brain damage and improved neurological outcomes . The activation of Nrf2 leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, providing a protective effect against ischemic injury.

Anti-inflammatory Properties

EDG also demonstrates anti-inflammatory effects. A study focusing on its application in FcεRI-mediated human basophilic KU812F cells showed that EDG downregulated the expression of FcεRI on the cell surface, which is involved in allergic responses . This suggests that EDG may have potential therapeutic applications in treating allergic conditions by modulating immune responses.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of EDG is vital for assessing its therapeutic potential. Studies indicate that flavonoids like EDG undergo extensive metabolism, including glucuronidation and methylation, which can affect their bioavailability and biological activity . The Tmax (time to reach maximum concentration) for flavonoids typically ranges under one hour post-ingestion, with elimination half-lives varying based on metabolic pathways .

Case Studies and Research Findings

  • Neuroprotection in Stroke : In a controlled study involving rats subjected to cerebral ischemia, treatment with EDG resulted in significant neuroprotection, correlating with increased Nrf2 activation and subsequent expression of protective genes .
  • Antioxidative Mechanism : In vitro studies demonstrated that EDG could suppress lipid peroxidation and enhance mitochondrial function in HepG2 cells exposed to FFAs, indicating its role as an effective antioxidant .
  • Anti-allergic Activity : Research on allergic responses showed that EDG inhibited FcεRI expression in basophilic cells, suggesting its potential as an anti-allergic agent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification and purity assessment of Eriodictyol 7-O-methylglucuronide?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is critical for confirming the compound’s identity and purity. The molecular formula (C₂₂H₂₂O₁₂) and CAS number (133360-42-6) should be cross-validated against spectral data. Stability testing under varying temperatures (-20°C for powdered forms, -80°C in solvent) is essential to ensure integrity .

Q. What are the established protocols for synthesizing or isolating this compound from natural sources?

  • Methodology : Extraction from plants like Cirsium vulgare or Thymus vulgaris using methanol or ethanol solvents, followed by chromatographic purification (e.g., column chromatography or preparative HPLC). Structural analogs (e.g., Apigenin 7-O-methylglucuronide) require similar workflows, with attention to glucuronide-specific derivatization steps .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), avoid inhalation/ingestion, and store in dry, ventilated conditions away from light. Emergency protocols for spills or exposure include immediate rinsing (15 minutes for eyes/skin) and medical consultation. Environmental toxicity requires disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action against specific biological targets?

  • Methodology : Use software like AutoDock Vina to model interactions with targets (e.g., β-Tubulin or Nrf2/HO-1 pathways). Validate docking scores with in vitro assays, such as enzyme inhibition or receptor-binding studies. Comparative analysis with analogs (e.g., Apigenin 7-O-methylglucuronide) can highlight structure-activity relationships .

Q. What experimental designs are optimal for evaluating the compound’s neuroprotective effects in Alzheimer’s disease models?

  • Methodology : Employ transgenic APP/PS1 mice to assess cognitive improvement via Morris water maze. In vitro, use HT-22 cells to measure ferroptosis inhibition (e.g., lipid peroxidation assays). Mechanistic studies should quantify Nrf2/HO-1 pathway activation via Western blot or qPCR .

Q. How does the position of glucuronidation (7-O vs. other sites) influence the bioavailability and bioactivity of eriodictyol derivatives?

  • Methodology : Compare pharmacokinetic profiles (e.g., Cmax, AUC) of 7-O-methylglucuronide with other derivatives (e.g., 3′-O or 4′-O) using LC-MS/MS in plasma samples. In vitro permeability assays (Caco-2 cells) can predict intestinal absorption differences .

Q. What strategies address contradictory findings in the compound’s anti-inflammatory efficacy across different cell lines or animal models?

  • Methodology : Standardize experimental conditions (e.g., LPS concentration, exposure time) and validate results across multiple models (e.g., RAW 264.7 macrophages vs. primary cells). Meta-analysis of existing data can identify confounding variables, such as metabolite interconversion or species-specific receptor affinity .

Q. How can researchers optimize in silico-to-in vivo translation for this compound’s therapeutic potential?

  • Methodology : Integrate molecular dynamics simulations with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Validate predictions using transgenic zebrafish or organoid models. Adjust for glucuronide metabolism by gut microbiota or hepatic enzymes in vivo .

Methodological Resources

  • Structural Validation : Reference spectral libraries (NMR, MS) and cross-check with published data for C₂₂H₂₂O₁₂ .
  • In Silico Tools : AutoDock, Schrödinger Suite, or GROMACS for docking and dynamics .
  • Animal Models : APP/PS1 mice for Alzheimer’s studies; LPS-induced lung injury models for anti-inflammatory assays .
  • Analytical Standards : Use phyproof® or HPLC-validated reference substances for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.